molecular formula C15H11ClFN3O2 B1426161 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol CAS No. 612501-52-7

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Numéro de catalogue B1426161
Numéro CAS: 612501-52-7
Poids moléculaire: 319.72 g/mol
Clé InChI: VZBZUFGPXJGXNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol” is a chemical compound that contains a quinazoline ring, which is a type of nitrogen-containing heterocycle . It also contains a methoxy group and an amino group attached to a chloro-fluoro substituted phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline ring, a methoxy group (-OCH3), and an amino group (-NH2) attached to a phenyl ring that is substituted with a chlorine atom and a fluorine atom . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties of similar compounds include a certain degree of water solubility, a specific melting point and boiling point, and reactivity with various chemical reagents .

Applications De Recherche Scientifique

Quinazoline derivatives, such as “4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol”, have a wide range of applications in various scientific fields due to their significant biological activities . Here are some of the key applications:

1. Anticancer Quinazoline derivatives have been found to have potential therapeutic applications in cancer treatment . For example, several quinazoline derivatives are approved for antitumor clinical use, including erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

2. Anti-Inflammatory Quinazoline derivatives have been reported to exhibit anti-inflammatory properties . They can be used to treat conditions characterized by inflammation and pain.

3. Antimicrobial and Antifungal These compounds have shown antimicrobial and antifungal activities, making them useful in the treatment of various infections .

4. Antiviral Quinazoline derivatives have demonstrated antiviral properties, which could be beneficial in the development of new antiviral drugs .

5. Antihypertensive Quinazoline derivatives have been used as antihypertensive agents, helping to lower blood pressure .

6. Antimalarial These compounds have shown antimalarial activities, which could be useful in the fight against malaria .

7. Antidepressant Quinazoline derivatives have been found to possess antidepressant properties . They can be used in the treatment of various mood disorders.

8. Antidiabetic These compounds have shown potential in the treatment of diabetes . They can help regulate blood sugar levels.

9. Antitubercular Quinazoline derivatives have been used in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis.

10. Anticonvulsant These compounds have demonstrated anticonvulsant properties . They can be used in the treatment of epilepsy and other seizure disorders.

11. Muscle Relaxant Quinazoline derivatives can act as muscle relaxants . They can be used to relieve muscle spasms and pain.

12. Antiprotozoan These compounds have shown antiprotozoan activities . They can be used in the treatment of diseases caused by protozoan parasites.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound to avoid potential health risks .

Orientations Futures

The future research directions involving this compound could include further studies to elucidate its potential biological activity, the development of new synthetic routes, and the exploration of its potential uses in various industrial applications .

Propriétés

IUPAC Name

4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O2/c1-22-13-6-11-8(5-12(13)21)15(19-7-18-11)20-10-4-2-3-9(16)14(10)17/h2-7,21H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBZUFGPXJGXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Synthesis routes and methods I

Procedure details

6-Acetoxy-4-(3-chloro-2-fluoroanilino)-7-methoxyquinazoline hydrochloride from step 1 (33.5 kg, 69.6 mol) was suspended in methanol (198 kg). To the stirred suspension at 25° C. was added water (86 kg) and sodium hydroxide (31.5 kg, 32%). The resulting solution was stirred at 60° C. for 4.5 hours and then cooled to 25° C. Acetic acid (approximately 16.0 kg) was added until a pH of 5.5-6.0 was achieved at which point the product precipitates from solution. After the addition of further methanol (5.5 kg) the suspension was stirred for 90 minutes. The product was filtered then washed with 25% aqueous methanol (39.0 kg MeOH+17.0 kg Water) and then methanol (55.5 kg). The crude solid was dried under vacuum at 40° C. The crude solid was slurried with water (145 kg) and stirred for 2 hours at 65° C. The slurry was cooled to 20° C. and filtered. The filter cake was washed with methanol (2×21.5 kg), then dried under vacuum at 40° C. to give a the title product as a light brown solid (21.85 kg, 98%); 1H NMR: 3.95 (s, 3H), 7.19 (s, 1H), 7.23 (dd, 1H), 7.42 (dd, 1H), 7.50 (dd, 1H), 7.64 (s, 1H), 8.32 (s, 1H), 9.43 (s, 1H), 9.67 (br.s, 1H); Mass Spectrum: 320.4, 322.4.
Quantity
33.5 kg
Type
reactant
Reaction Step One
Name
Quantity
86 kg
Type
reactant
Reaction Step Two
Quantity
31.5 kg
Type
reactant
Reaction Step Two
Quantity
16 kg
Type
reactant
Reaction Step Three
Quantity
198 kg
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods II

Procedure details

6-Acetoxy-4-(3-chloro-2-fluoroanilino)-7-methoxyquinazoline hydrochloride from step 1 (8.72 g, 21.9 mmol) was dissolved in methanol (200 ml). Concentrated aqueous ammonia (15 ml) was added, and the solution heated to 50° C. with stirring for 2 hours, causing precipitation of a cream coloured solid. The solid was collected by filtration, washed with diethyl ether (3×200 ml), and dried in vacuo at 60° C. over diphosphorous pentoxide, giving the product as an off white solid (5.40 g, 77%);
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Yield
77%

Synthesis routes and methods III

Procedure details

6-Acetoxy-4-chloro-7-methoxyquinazoline (Example 25-5 in WO01/66099; 10.0 g, 39.6 mmole) was suspended in acetonitrile (400 ml) and 3-chloro-2-fluoroaniline (6.05 g, 41.6 mmole) and hydrogen chloride (4.0M solution in 1,4-dioxane) (10.4 ml, 41.6 mmole) were added. The reaction mixture was refluxed for one hour and then allowed to cool to ambient temperature. The resulting precipitate was filtered off, washed with acetonitrile and diethylether to give a white solid. This solid was added in portions to a stirred 1N methanolic ammonia solution (400 ml). The mixture was stirred for two hours and the precipitate filtered, washed with acetonitrile followed by diethylether and dried under vacuum to give 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline as a white solid (12.1 g, 95%); 1H NMR Spectrum: (DMSOd6) 3.95 (s, 3H); 7.18 (s, 1H); 7.20-7.25 (m, 1H); 7.39-7.44 (m, 1H); 7.47-7.52 (m, 1H); 7.65 (s, 1H); 8.31 (s, 1H); 9.45 (br.s, 1H); Mass Spectrum: (M+H)+ 320.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.05 g
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 2
Reactant of Route 2
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 3
Reactant of Route 3
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 4
Reactant of Route 4
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 5
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 6
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Citations

For This Compound
2
Citations
M Wang, M Gao, QH Zheng - Bioorganic & Medicinal Chemistry Letters, 2014 - Elsevier
The reference standard AZD8931{2-(4-((4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidin-1-yl)-N-methylacetamide} (11a) was synthesized from methyl 4,5-…
Number of citations: 19 www.sciencedirect.com
JM Kelm, H Aruri, PR Nyalapatla… - Fused Pyrimidine-Based …, 2023 - Elsevier
Benzene fused pyrimidine (quinazoline) is widely utilized as a bioactive scaffold during the development of drugs for a multitude of disease states. The quinazoline scaffold has enjoyed …
Number of citations: 2 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.